Cas no 111524-32-4 ((1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol)

(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol structure
111524-32-4 structure
Product Name:(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol
Numero CAS:111524-32-4
MF:C22H33NO3
MW:359.502326726913
CID:171853
PubChem ID:162848245
Update Time:2024-03-04

(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol Proprietà chimiche e fisiche

Nomi e identificatori

    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)-
    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-...
    • lepenine
    • (1alpha,5alpha,7beta,11beta,12beta,15beta,20R)-21-ethyl-4-methyl-7,20-cycloatid-16-ene-1,11,15-triol
    • (1alpha,7beta,11beta,15beta)-21-ethyl-4-methyl-7,20-cycloatid-16-ene-1,11,15-triol
    • 7,20-Cycloatidane-1,11,15-triol, 16,17-didehydro-21-ethyl-4-methyl-, (1alpha,11beta,15beta)-
    • (1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01
    • 111524-32-4
    • AKOS040752479
    • (1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol
    • Inchi: 1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15+,16+,17-,18?,19-,20+,21+,22-/m1/s1
    • Chiave InChI: DHFGSUNKOXDUNF-WZXOHKDHSA-N
    • Sorrisi: O[C@H]1CC[C@@]2(C)CN(CC)C3[C@@H]4C[C@H]2[C@@]31[C@@H]1[C@H]([C@H]2C(=C)[C@H]([C@]14CC2)O)O

Proprietà calcolate

  • Massa esatta: 359.246
  • Massa monoisotopica: 359.246
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 1
  • Complessità: 695
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.9
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.29
  • Punto di ebollizione: 537.8°Cat760mmHg
  • Punto di infiammabilità: 284.2°C
  • Indice di rifrazione: 1.638

(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol Letteratura correlata

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd